molecular formula C12H15N5O B11027148 N-[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine-2-carboxamide

N-[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine-2-carboxamide

Cat. No.: B11027148
M. Wt: 245.28 g/mol
InChI Key: RFEAWQCMURHXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Isobutyl-4H-1,2,4-triazol-3-yl)-2-pyridinecarboxamide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Isobutyl-4H-1,2,4-triazol-3-yl)-2-pyridinecarboxamide typically involves the reaction of 5-isobutyl-1,2,4-triazole with 2-pyridinecarboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-Isobutyl-4H-1,2,4-triazol-3-yl)-2-pyridinecarboxamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Isobutyl-4H-1,2,4-triazol-3-yl)-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-Isobutyl-4H-1,2,4-triazol-3-yl)-2-pyridinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.

    Agriculture: It may be used as a pesticide or herbicide due to its ability to interact with biological systems.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Isobutyl-4H-1,2,4-triazol-3-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

N-(5-Isobutyl-4H-1,2,4-triazol-3-yl)-2-pyridinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a pyridinecarboxamide moiety makes it particularly interesting for various applications.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C12H15N5O/c1-8(2)7-10-14-12(17-16-10)15-11(18)9-5-3-4-6-13-9/h3-6,8H,7H2,1-2H3,(H2,14,15,16,17,18)

InChI Key

RFEAWQCMURHXSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.